molecular formula C13H9BrClFOZn B14872243 3-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide

3-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14872243
M. Wt: 380.9 g/mol
InChI Key: OBBMKBAHQYIYRC-UHFFFAOYSA-M
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Description

3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner. The presence of both chloro and fluoro substituents on the phenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYL bromide+Zn3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE\text{3-[(2'-CHLORO-5'-FLUOROPHENOXY)METHYL]PHENYL bromide} + \text{Zn} \rightarrow \text{3-[(2'-CHLORO-5'-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE} 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYL bromide+Zn→3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) is often used due to its ability to stabilize organozinc compounds.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in the synthesis of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of aromatic compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl compounds are often found in pharmaceuticals and can exhibit various therapeutic properties.

Industry: In the industrial sector, 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials highlights its importance in modern manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic partner. This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophilic partner.

    Transmetalation: The phenyl group from the organozinc reagent is transferred to the palladium complex.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

  • 3-[(2’-CHLORO-5’-TRIFLUOROMETHYLPHENOXY)METHYL]PHENYLZINC BROMIDE
  • 3-[(2’-BROMO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE
  • 3-[(2’-CHLORO-5’-METHYLPHENOXY)METHYL]PHENYLZINC BROMIDE

Comparison: Compared to similar compounds, 3-[(2’-CHLORO-5’-FLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers a unique combination of reactivity and selectivity due to the presence of both chloro and fluoro substituents. These substituents can influence the electronic properties of the phenyl group, making it more reactive in certain types of chemical transformations. Additionally, the use of THF as a solvent enhances the stability and solubility of the organozinc reagent, making it more practical for use in various synthetic applications.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-fluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

OBBMKBAHQYIYRC-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C=CC(=C2)F)Cl.[Zn+]Br

Origin of Product

United States

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